Methyl 3-bromo-5-(hydroxymethyl)benzoate
Overview
Description
“Methyl 3-bromo-5-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H9BrO3 . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 . The molecular weight of the compound is 245.07 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 245.07 . The compound’s storage temperature is at room temperature .Scientific Research Applications
Crystal Structure Comparisons
The study of crystal structures of derivatives of bromo-hydroxy-benzoic acid, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, reveals how two-dimensional architectures are formed by C—H⋯O hydrogen bonds and Br⋯O or π–π interactions. This research emphasizes the importance of these molecular interactions in determining the crystal structures of chemical compounds (Suchetan et al., 2016).
Synthetic Applications
Methyl 3-bromo-5-(hydroxymethyl)benzoate and similar compounds have been utilized in the synthesis of various chemical intermediates. For example, methyl 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin, showcasing the compound's utility in creating intermediates for further chemical synthesis (Zha Hui-fang, 2011).
Photoaffinity Probes
Compounds like methyl 3-azidomethyl-5-azido-benzoate, related to this compound, have been used in the synthesis of nonradioactive photoaffinity probes. These probes are valuable tools in biological research for studying molecular interactions within cells (Klein & Petukhova, 2013).
Antibacterial Compounds
Research on the marine red alga Rhodomela confervoides led to the isolation of bromophenols, including compounds structurally related to this compound. These compounds exhibited moderate to strong antibacterial activity, highlighting the potential of bromo-hydroxy-benzoic acid derivatives in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . The hydroxymethyl group may also participate in hydrogen bonding with target molecules, potentially influencing the compound’s mode of action .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The presence of the ester group suggests that it may be subject to esterase-mediated metabolism .
Result of Action
Given its structural features, it may interact with a variety of biological targets, leading to diverse potential effects .
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-5-(hydroxymethyl)benzoate can be influenced by various environmental factors . These may include the pH and ionic strength of the biological environment, the presence of other interacting molecules, and the specific cellular and tissue contexts in which the compound is active .
Properties
IUPAC Name |
methyl 3-bromo-5-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJHVDGAMQOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463438 | |
Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307353-32-8 | |
Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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